molecular formula C50H65O4P B6594128 (11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin CAS No. 929294-27-9

(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin

Cat. No. B6594128
CAS RN: 929294-27-9
M. Wt: 761.0 g/mol
InChI Key: CBAOKKLHEAPXIO-UHFFFAOYSA-N
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Description

This compound is also known as ®-TRIP . It is a type of phosphine oxide .


Molecular Structure Analysis

The empirical formula of this compound is C50H57O4P . Its molecular weight is 752.96 .

Scientific Research Applications

Asymmetric Reductive Amination

This compound can be used in asymmetric reductive amination . This process involves the conversion of a carbonyl group to an amine via an imine or iminium intermediate, with the addition of a hydrogen atom. The asymmetric version of this reaction is particularly useful in the synthesis of chiral amines .

Enantioselective Diels-Alder Reactions

The compound can also be used in enantioselective Diels-Alder reactions . This is a cycloaddition reaction between a conjugated diene and an alkene (dienophile) to form a cyclic compound. The enantioselective version of this reaction is important in the synthesis of chiral molecules .

Asymmetric Counteranion-Directed Catalysis (ACDC)

Another application of this compound is in asymmetric counteranion-directed catalysis (ACDC) . In this process, the chiral information of a catalyst is relayed to the substrate through a chiral anion .

Buchwald-Hartwig Amination

The compound can be used in the Buchwald-Hartwig amination . This is a cross-coupling reaction that forms a carbon-nitrogen bond from an aryl or vinyl halide and an amine .

C-O Coupling

The compound can also be used in C-O coupling reactions . These reactions are used to form carbon-oxygen bonds, which are crucial in the synthesis of many organic compounds .

Cross-Coupling Reactions

This compound can be used in various cross-coupling reactions , such as Suzuki, Negishi, Stille, Hiyama, and Sonogashira reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis .

α-Arylation Reaction

The compound can be used in α-arylation reactions . This reaction involves the addition of an aryl group to the alpha position of a carbonyl compound .

Luminescent Material

The compound has been studied for its potential as a luminescent material . Luminescent stable radicals are an emerging class of light-emitting materials with open-shell electronic configurations, allowing electroluminescence based on doublet excitons .

Mechanism of Action

Target of Action

It is known that the compound is a chiral phosphonic acid derived from binol . Chiral phosphonic acids are often used as ligands in the preparation of complexes for catalysis .

Mode of Action

The compound, also known as ®-TRIP, has been described as a ligand in the preparation of a Mo-based complex for chiral olefin metathesis catalysis . In this context, the compound would interact with its target by binding to the metal center of the catalyst, thereby influencing the stereochemistry of the resulting products.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reaction it is used to catalyze. In the context of chiral olefin metathesis, the compound could influence the stereochemical outcome of the reaction, potentially leading to the selective formation of one enantiomer over another .

properties

IUPAC Name

13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H65O4P/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(50(48)54-55(51,52)53-49(43)47)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h21-32H,13-20H2,1-12H3,(H,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAOKKLHEAPXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H65O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin

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